(1-Fluoronaphthalen-2-yl)methanamine;hydrochloride
Description
(1-Fluoronaphthalen-2-yl)methanamine hydrochloride is a fluorinated naphthalene derivative featuring a methanamine group at the 2-position of the naphthalene ring and a fluorine atom at the 1-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
(1-fluoronaphthalen-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN.ClH/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11;/h1-6H,7,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZLZPHWRXEJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Fluoronaphthalen-2-yl)methanamine;hydrochloride typically involves the following steps:
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Fluoronaphthalen-2-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of catalysts or under thermal conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
(1-Fluoronaphthalen-2-yl)methanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Fluoronaphthalen-2-yl)methanamine;hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Naphthalene-Based Methanamine Derivatives
*Calculated based on molecular formula.
Key Observations :
Heteroaromatic Methanamine Derivatives
*Calculated based on molecular formula.
Key Observations :
NMR Data Comparison
NMR shifts for selected methanamine hydrochlorides (1H and 13C):
Key Observations :
Pharmacological Potential
- Fluorinated naphthalenes may exhibit improved blood-brain barrier penetration compared to non-fluorinated analogs, as seen in sertraline (a tetralin-based antidepressant) .
- Thienopyran methanamines demonstrate the role of sulfur-containing heterocycles in modulating neurotransmitter systems .
Biological Activity
Introduction
(1-Fluoronaphthalen-2-yl)methanamine;hydrochloride, a compound characterized by its unique fluorinated naphthalene structure, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in medicinal chemistry.
Molecular Structure
- Molecular Formula: C11H10ClFN
- Molecular Weight: Approximately 211.66 g/mol
- Structure: The presence of a fluorine atom at the 1-position of the naphthalene ring enhances its lipophilicity and metabolic stability compared to other halogenated analogs.
Chemical Reactions
(1-Fluoronaphthalen-2-yl)methanamine;hydrochloride can undergo several chemical reactions:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts amine group to imines or nitriles | Potassium permanganate, chromium trioxide |
| Reduction | Forms secondary or tertiary amines | Lithium aluminum hydride, sodium borohydride |
| Substitution | Fluorine can be replaced by other nucleophiles | Various nucleophiles in catalytic conditions |
Antimicrobial Properties
Research indicates that (1-Fluoronaphthalen-2-yl)methanamine;hydrochloride exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may interact with specific molecular targets involved in cancer cell proliferation and survival. The exact mechanisms are still under investigation, but it is believed to modulate pathways relevant to apoptosis and cell cycle regulation.
The biological activity of (1-Fluoronaphthalen-2-yl)methanamine;hydrochloride is thought to involve interactions with various enzymes and receptors. These interactions may lead to:
- Inhibition of key enzymes involved in metabolic pathways.
- Modulation of receptor activity affecting cell signaling.
Further research is necessary to elucidate the specific targets and pathways involved.
Study 1: Antimicrobial Activity Assessment
In a controlled laboratory setting, (1-Fluoronaphthalen-2-yl)methanamine;hydrochloride was tested against several Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
Study 2: Anticancer Efficacy in Cell Lines
A study evaluated the effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). Treatment with (1-Fluoronaphthalen-2-yl)methanamine;hydrochloride resulted in a dose-dependent decrease in cell proliferation, with IC50 values indicating effective cytotoxicity at micromolar concentrations.
Comparison with Similar Compounds
To understand the unique properties of (1-Fluoronaphthalen-2-yl)methanamine;hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound | Halogen Substitution | Biological Activity |
|---|---|---|
| (1-Chloronaphthalen-2-yl)methanamine;hydrochloride | Chlorine | Moderate antimicrobial activity |
| (1-Bromonaphthalen-2-yl)methanamine;hydrochloride | Bromine | Lower anticancer efficacy |
| (Naphthalen-2-yl)methanamine;hydrochloride | No halogen | Baseline for comparison |
The fluorine substitution in (1-Fluoronaphthalen-2-yl)methanamine;hydrochloride appears to enhance its biological activity compared to other halogenated analogs.
Q & A
Q. What strategies are recommended for designing comparative studies between (1-Fluoronaphthalen-2-yl)methanamine hydrochloride and its structural analogs?
- Methodological Answer :
- SAR Analysis : Synthesize analogs with halogen (Cl, Br) or methoxy substitutions at the naphthalene ring.
- Thermodynamic Solubility : Measure in PBS and simulated biological fluids to assess formulation challenges.
- Crystallography : Compare crystal packing (e.g., π-π stacking) to explain solubility differences. Structural analogs like (3-Bromo-2,5-difluorophenyl)methanamine hydrochloride show distinct bioactivity due to halogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
